molecular formula C9H22N2 B2417944 Diethyl({2-[(propan-2-yl)amino]ethyl})amine CAS No. 52295-84-8

Diethyl({2-[(propan-2-yl)amino]ethyl})amine

Cat. No.: B2417944
CAS No.: 52295-84-8
M. Wt: 158.289
InChI Key: SRYCFYOMSLPFBO-UHFFFAOYSA-N
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Description

Diethyl({2-[(propan-2-yl)amino]ethyl})amine is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of an ethyl group and a propan-2-yl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl({2-[(propan-2-yl)amino]ethyl})amine can be synthesized through the alkylation of diisopropylamine with diethyl sulfate. The reaction typically involves the use of a base such as potassium hydroxide or calcium hydride to facilitate the alkylation process . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous catalytic processes. One common method is the catalytic hydrogenation of acetone in the presence of ammonia and hydrogen, using a nickel-copper catalyst. The reaction is carried out under specific temperature and pressure conditions to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(propan-2-yl)amino]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl({2-[(propan-2-yl)amino]ethyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl({2-[(propan-2-yl)amino]ethyl})amine involves its role as a proton scavenger. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles, making it an effective base in various chemical reactions. The steric hindrance provided by the ethyl and propan-2-yl groups limits its nucleophilicity, allowing it to selectively participate in specific reactions .

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.

    2,6-Di-tert-butylpyridine: A sterically hindered amine used as a base in organic synthesis.

    1,5-Diazabicyclo(4.3.0)non-5-ene: A bicyclic amine with strong basic properties.

Uniqueness

Diethyl({2-[(propan-2-yl)amino]ethyl})amine is unique due to its specific steric hindrance and electronic properties, which make it an effective non-nucleophilic base. Its ability to selectively participate in reactions without undergoing nucleophilic attack sets it apart from other similar compounds .

Properties

IUPAC Name

N',N'-diethyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-11(6-2)8-7-10-9(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYCFYOMSLPFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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